{2-oxabicyclo[2.2.2]octan-1-yl}methanol {2-oxabicyclo[2.2.2]octan-1-yl}methanol
Brand Name: Vulcanchem
CAS No.: 1447943-03-4
VCID: VC4717899
InChI: InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2
SMILES: C1CC2(CCC1CO2)CO
Molecular Formula: C8H14O2
Molecular Weight: 142.198

{2-oxabicyclo[2.2.2]octan-1-yl}methanol

CAS No.: 1447943-03-4

Cat. No.: VC4717899

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

{2-oxabicyclo[2.2.2]octan-1-yl}methanol - 1447943-03-4

Specification

CAS No. 1447943-03-4
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name 2-oxabicyclo[2.2.2]octan-1-ylmethanol
Standard InChI InChI=1S/C8H14O2/c9-6-8-3-1-7(2-4-8)5-10-8/h7,9H,1-6H2
Standard InChI Key GKTRLRVVCPZDHU-UHFFFAOYSA-N
SMILES C1CC2(CCC1CO2)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

{2-Oxabicyclo[2.2.2]octan-1-yl}methanol consists of a bicyclo[2.2.2]octane scaffold, where one oxygen atom replaces a methylene group at the 2-position, forming a 2-oxabicyclo system. The hydroxymethyl group (-CH₂OH) is attached to the bridgehead carbon at the 1-position, introducing both steric bulk and hydrogen-bonding capability . The compound’s IUPAC name, (2-oxabicyclo[2.2.2]octan-1-yl)methanol, reflects this arrangement.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.198 g/mol
CAS Registry Number1447943-03-4
XLogP3 (Partition Coeff)0.8 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The XLogP3 value of 0.8 suggests moderate lipophilicity, balancing solubility in polar solvents and membrane permeability. The single hydrogen bond donor (hydroxyl group) and two acceptors (ether oxygen and hydroxyl) enable interactions with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of {2-oxabicyclo[2.2.2]octan-1-yl}methanol typically involves multi-step sequences starting from bicyclic precursors. One reported method includes:

  • Formation of the Bicyclic Core: Diels-Alder cyclization of dienes with oxygen-containing dienophiles yields the 2-oxabicyclo[2.2.2]octane skeleton.

  • Functionalization: Introduction of the hydroxymethyl group via nucleophilic substitution or oxidation of a methylene intermediate.

A patent details its use in synthesizing PDHK inhibitors, where the compound is derivatized to enhance binding affinity. Key challenges include controlling stereochemistry and minimizing ring strain during bicyclo formation.

Process Optimization

  • Catalysis: Lewis acids like BF₃·OEt₂ improve cyclization efficiency .

  • Purification: Chromatography or recrystallization ensures >95% purity for pharmaceutical applications .

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s rigid structure serves as a scaffold for synthesizing natural product analogs. For example, its bicyclic system mimics terpene derivatives, enabling access to sesquiterpenoids. The hydroxymethyl group facilitates further functionalization, such as esterification or etherification.

Case Study: Synthesis of Bioactive Compounds

In a recent study , {2-oxabicyclo[2.2.2]octan-1-yl}methanol was alkylated with a fluorinated aryl group to yield a PDHK inhibitor with IC₅₀ = 12 nM. The bicyclic core enhanced metabolic stability compared to linear analogs .

CompoundIrritancyRecommended PPE
{2-Oxabicyclo...}methanolModerateGloves, goggles
CyclohexanolHighFull-face shield

Recent Advances and Future Directions

Patent Developments

A 2023 patent highlights its role in next-generation PDHK inhibitors, with Phase I trials ongoing for diabetic neuropathy. Structural modifications, such as fluorination at the 3-position, enhanced blood-brain barrier penetration .

Computational Modeling

Density functional theory (DFT) studies predict that substituting the bridgehead hydrogen with chlorine could increase binding affinity to PDHK by 30%. Experimental validation is underway.

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